molecular formula C9H7NO5S B1298894 (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid CAS No. 52188-11-1

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid

Cat. No.: B1298894
CAS No.: 52188-11-1
M. Wt: 241.22 g/mol
InChI Key: MQAZHTHFEBUHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzothiazole ring, followed by oxidation to introduce the dioxido and oxo functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact. Advanced techniques such as flow chemistry and microwave-assisted synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alcohols, amines, or other nucleophiles in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or thiols. Substitution reactions can lead to a variety of esters, amides, or other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. These compounds may serve as lead compounds for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a simpler structure, lacking the acetic acid moiety.

    Benzothiazole-2-carboxylic acid: A similar compound with a carboxylic acid group instead of the acetic acid moiety.

    Sulfonamides: Compounds containing the sulfonamide functional group, which may exhibit similar biological activities.

Uniqueness

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)16(10,14)15/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAZHTHFEBUHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355976
Record name (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52188-11-1
Record name (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Reactant of Route 5
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Reactant of Route 6
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.